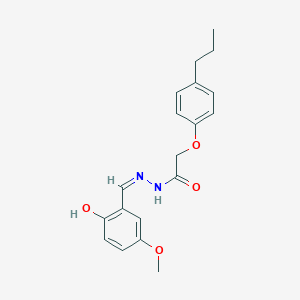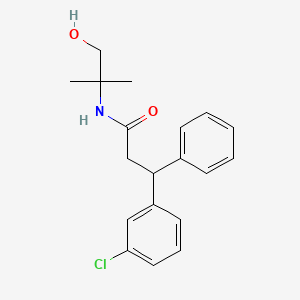
N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide, also known as HMPA, is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. HMPA is a hydrazide derivative that has been synthesized through various methods, and has been found to exhibit promising biological activity.
Mecanismo De Acción
The mechanism of action of N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer cell proliferation and inflammation. N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In animal models, N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide has been found to reduce tumor growth and inflammation, as well as improve markers of liver and kidney function. N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide has also been found to exhibit antioxidant activity, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide in lab experiments is its relatively low toxicity compared to other anti-cancer agents. However, N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide may exhibit different effects in different cell types, and its mechanism of action is not fully understood. Additionally, the optimal dosage and treatment duration of N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide may vary depending on the specific application.
Direcciones Futuras
There are several future directions for research on N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide. One area of interest is the development of N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide derivatives with improved potency and selectivity for specific cancer cell types. Additionally, the potential use of N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide in combination with other anti-cancer agents is an area of active research. Finally, further studies are needed to elucidate the mechanism of action of N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide and its potential use in other areas of research, such as neurodegenerative diseases.
Métodos De Síntesis
The synthesis of N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide involves the reaction between 2-hydroxy-5-methoxybenzaldehyde and 2-(4-propylphenoxy)acetic acid hydrazide in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of a Schiff base intermediate, followed by hydrazide formation. The yield and purity of N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide can be improved through optimization of the reaction conditions.
Aplicaciones Científicas De Investigación
N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide has been studied for its potential therapeutic applications in various fields of research. In cancer research, N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide has been found to exhibit anti-proliferative activity against various cancer cell lines, including breast, colon, and lung cancer. N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide has also been studied for its potential use as an anti-inflammatory agent, with promising results in animal models of inflammation.
Propiedades
IUPAC Name |
N-[(Z)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-propylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-3-4-14-5-7-16(8-6-14)25-13-19(23)21-20-12-15-11-17(24-2)9-10-18(15)22/h5-12,22H,3-4,13H2,1-2H3,(H,21,23)/b20-12- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLZQLWFBIXLIX-NDENLUEZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC=C(C=C1)OCC(=O)N/N=C\C2=C(C=CC(=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-propylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-isopropyl-N'-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea](/img/structure/B6059020.png)
![N-[4-(1H-pyrazol-5-yl)phenyl]-1-(2,3,6-trifluorobenzyl)-3-piperidinecarboxamide](/img/structure/B6059028.png)
![7-(2,3-dimethoxybenzyl)-2-(2-thienylmethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6059037.png)

![3-{2-[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]-2-oxoethyl}-4-(3-furylmethyl)-2-piperazinone](/img/structure/B6059048.png)
![7-[(5-methoxy-3-methyl-1H-indol-2-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6059053.png)
![3-{2-[4-(2-fluorophenoxy)-1-piperidinyl]-2-oxoethyl}-4-isopropyl-2-piperazinone](/img/structure/B6059055.png)
![1-(3-chlorophenyl)-4-[1-(2,5-dimethoxybenzyl)-3-piperidinyl]piperazine](/img/structure/B6059063.png)
![1-(2-phenylethyl)-N-[1-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6059067.png)
![2-(4-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B6059071.png)
![1-(2-methoxyethyl)-N-[2-(2-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6059075.png)
![N-[(3-isobutyl-5-isoxazolyl)methyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B6059098.png)
![4-[(2-fluorobenzyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone](/img/structure/B6059104.png)